molecular formula C17H23ClN2O4S B14970420 Azepan-1-yl[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]methanone

Azepan-1-yl[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]methanone

Cat. No.: B14970420
M. Wt: 386.9 g/mol
InChI Key: LVWBEEVJCJZVSK-UHFFFAOYSA-N
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Description

2-(AZEPANE-1-CARBONYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE is a complex organic compound that features a benzoxazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPANE-1-CARBONYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE typically involves multiple steps. One common approach is the reaction of azepane-1-carbonyl chloride with a suitable benzoxazepine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(AZEPANE-1-CARBONYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(AZEPANE-1-CARBONYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(AZEPANE-1-CARBONYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(AZEPANE-1-CARBONYL)-7-CHLORO-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H23ClN2O4S

Molecular Weight

386.9 g/mol

IUPAC Name

azepan-1-yl-(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepin-2-yl)methanone

InChI

InChI=1S/C17H23ClN2O4S/c1-25(22,23)20-11-8-16(17(21)19-9-4-2-3-5-10-19)24-15-7-6-13(18)12-14(15)20/h6-7,12,16H,2-5,8-11H2,1H3

InChI Key

LVWBEEVJCJZVSK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)N3CCCCCC3

Origin of Product

United States

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